molecular formula C19H17NO2 B14906647 Propan-2-yl 2-phenylquinoline-4-carboxylate

Propan-2-yl 2-phenylquinoline-4-carboxylate

Cat. No.: B14906647
M. Wt: 291.3 g/mol
InChI Key: CCCUORGZAVPROT-UHFFFAOYSA-N
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Description

Propan-2-yl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-phenylquinoline-4-carboxylate typically involves the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid through a series of steps including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydroquinoline derivatives.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-phenylquinoline-4-carboxylate involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-phenylquinoline-4-carboxylate stands out due to its unique ester functional group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

propan-2-yl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C19H17NO2/c1-13(2)22-19(21)16-12-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-13H,1-2H3

InChI Key

CCCUORGZAVPROT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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